REACTION_CXSMILES
|
C([O-])=O.[NH4+].[CH3:5][N:6]1[C:12]2[CH:13]=[CH:14][C:15]([N+:21]([O-])=O)=[C:16]([O:17][CH:18]([CH3:20])[CH3:19])[C:11]=2[CH2:10][CH2:9][CH2:8][C:7]1=[O:24]>CO.[Pd]>[NH2:21][C:15]1[CH:14]=[CH:13][C:12]2[N:6]([CH3:5])[C:7](=[O:24])[CH2:8][CH2:9][CH2:10][C:11]=2[C:16]=1[O:17][CH:18]([CH3:20])[CH3:19] |f:0.1|
|
Name
|
|
Quantity
|
567 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
1-methyl-7-nitro-6-(propan-2-yloxy)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
|
Quantity
|
416 mg
|
Type
|
reactant
|
Smiles
|
CN1C(CCCC2=C1C=CC(=C2OC(C)C)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
478 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered on Clarcel
|
Type
|
WASH
|
Details
|
the Clarcel is rinsed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(CCCC(N2C)=O)C1OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 380 mg | |
YIELD: CALCULATEDPERCENTYIELD | 102.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |